molecular formula C4H7ClO3S B13575516 2-(Chlorosulfinyl)ethyl acetate CAS No. 106730-50-1

2-(Chlorosulfinyl)ethyl acetate

Cat. No.: B13575516
CAS No.: 106730-50-1
M. Wt: 170.62 g/mol
InChI Key: JUVXJMHLUKQGQX-UHFFFAOYSA-N
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Description

2-(Chlorosulfinyl)ethyl acetate is an organic compound with the molecular formula C4H7ClO4S. It is a colorless liquid with a pungent, vinegar-like odor. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Chlorosulfinyl)ethyl acetate typically involves the reaction of ethyl acetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves cooling the reaction mixture to a low temperature, usually between -5°C and 10°C, and then slowly adding chlorosulfonic acid . The mixture is then allowed to react at room temperature for several hours. After the reaction is complete, the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfinyl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-(Chlorosulfinyl)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorosulfinyl)ethyl acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating different compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorosulfinyl)ethyl acetate is unique due to its combination of the chlorosulfonyl and acetate groups, which provides it with distinct reactivity and versatility in chemical synthesis .

Properties

CAS No.

106730-50-1

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chlorosulfinylethyl acetate

InChI

InChI=1S/C4H7ClO3S/c1-4(6)8-2-3-9(5)7/h2-3H2,1H3

InChI Key

JUVXJMHLUKQGQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCS(=O)Cl

Origin of Product

United States

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